Cyclopropane-1,2-dicarbonyl dichloride
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Overview
Description
Cyclopropane-1,2-dicarbonyl dichloride is an organic compound with the molecular formula C₅H₄Cl₂O₂ It is a derivative of cyclopropane, a three-membered ring structure, and contains two carbonyl chloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropane-1,2-dicarbonyl dichloride can be synthesized through the reaction of malonic acid derivatives with 1,2-dihalogeno compounds. The process involves the use of an alcoholate as a condensation agent, which is gradually added to a mixture of the malonic acid compound and the 1,2-dihalogeno compound in an alcohol solution . Another method involves the deoxygenative cyclopropanation of 1,2-dicarbonyl compounds using a molybdenum catalyst. This method is advantageous as it avoids the use of hazardous diazo compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of commercially available catalysts and reagents ensures the process is efficient and scalable. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropane-1,2-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Cyclopropanation Reactions: It can participate in cyclopropanation reactions with alkenes to form cyclopropane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Cyclopropanation Reactions: These reactions often use transition metal catalysts such as molybdenum, rhodium, or copper.
Major Products Formed
Substitution Reactions: Products include substituted cyclopropane derivatives.
Cyclopropanation Reactions: Products are cyclopropane derivatives with various functional groups depending on the alkene used.
Scientific Research Applications
Cyclopropane-1,2-dicarbonyl dichloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopropane-1,2-dicarbonyl dichloride involves its ability to act as a carbene precursor in cyclopropanation reactions. The compound undergoes deoxygenation to form a carbene intermediate, which then reacts with alkenes to form cyclopropane derivatives . This process is facilitated by transition metal catalysts that stabilize the carbene intermediate and promote the reaction.
Comparison with Similar Compounds
Cyclopropane-1,2-dicarbonyl dichloride can be compared with other cyclopropane derivatives such as:
Cyclopropane-1,1-dicarboxylic acid dichloride: Similar structure but different reactivity due to the presence of carboxylic acid groups.
Cyclopropane-1,1-dicarbonyl dichloride: Similar compound with slight variations in the position of carbonyl groups.
Properties
CAS No. |
89180-99-4 |
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Molecular Formula |
C5H4Cl2O2 |
Molecular Weight |
166.99 g/mol |
IUPAC Name |
cyclopropane-1,2-dicarbonyl chloride |
InChI |
InChI=1S/C5H4Cl2O2/c6-4(8)2-1-3(2)5(7)9/h2-3H,1H2 |
InChI Key |
KAERQEWUBIXISE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
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